1,3-Dimethylimidazo[4,5-b]phenazine-2-thione
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Overview
Description
1,3-Dimethylimidazo[4,5-b]phenazine-2-thione is a heterocyclic compound that belongs to the class of phenazines Phenazines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylimidazo[4,5-b]phenazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with a suitable thioamide in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazo[4,5-b]phenazine-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3-Dimethylimidazo[4,5-b]phenazine-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying antimicrobial and anticancer properties.
Industry: The compound’s stability and reactivity make it useful in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethylimidazo[4,5-b]phenazine-2-thione involves its interaction with molecular targets and pathways within cells. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids . This mechanism is particularly useful in photodynamic therapy, where targeted light exposure can selectively destroy cancer cells or pathogens.
Comparison with Similar Compounds
Similar Compounds
- Neutral Red (NR)
- Phenosafranin (PhS)
- Safranine-O (Sf)
Comparison
1,3-Dimethylimidazo[4,5-b]phenazine-2-thione is unique among phenazines due to its specific structural features and reactivity. Compared to similar compounds like Neutral Red, Phenosafranin, and Safranine-O, it may offer distinct advantages in terms of stability, photodynamic activity, and ease of synthesis . These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3-dimethylimidazo[4,5-b]phenazine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-18-13-7-11-12(8-14(13)19(2)15(18)20)17-10-6-4-3-5-9(10)16-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBASANZKWODNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=NC4=CC=CC=C4N=C3C=C2N(C1=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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